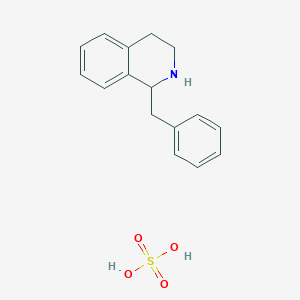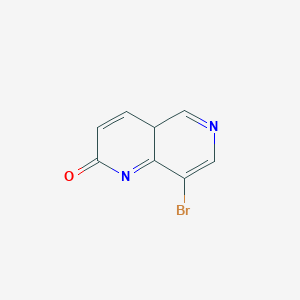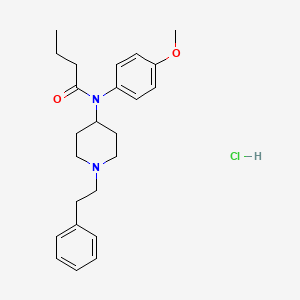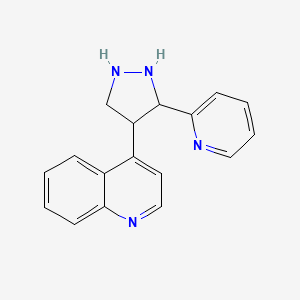
1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids. It is known for its neurotoxic properties and has been studied extensively for its role in inducing parkinsonism-like symptoms in animal models . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring system . Another method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, followed by reduction .
Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the neurotoxic effects of isoquinoline derivatives.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline are primarily due to its ability to potentiate monoamine oxidase-dependent dopamine oxidation. This leads to the impairment of dopamine release and storage, resulting in the generation of free radicals and subsequent neuronal cell death . The compound targets dopaminergic neurons in the brain, particularly in the substantia nigra and striatum .
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar neurotoxic properties.
1-Benzylisoindoline: A structurally related compound with different biological activities.
Uniqueness: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its strong neurotoxic effects and its ability to induce parkinsonism-like symptoms in animal models. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases .
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-benzyl-1,2,3,4-tetrahydroisoquinoline;sulfuric acid |
InChI |
InChI=1S/C16H17N.H2O4S/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;1-5(2,3)4/h1-9,16-17H,10-12H2;(H2,1,2,3,4) |
Clave InChI |
LUFRTTSGDKBEGY-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

